5-Isopropoxy-1H-indazole
CAS No.:
Cat. No.: VC13725760
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O |
|---|---|
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 5-propan-2-yloxy-1H-indazole |
| Standard InChI | InChI=1S/C10H12N2O/c1-7(2)13-9-3-4-10-8(5-9)6-11-12-10/h3-7H,1-2H3,(H,11,12) |
| Standard InChI Key | LHMQKMIRBUVCTB-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC2=C(C=C1)NN=C2 |
| Canonical SMILES | CC(C)OC1=CC2=C(C=C1)NN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an indazole nucleus (C₇H₅N₂) with an isopropoxy group at position 5 (Figure 1). The indazole system’s tautomerism allows for two isomeric forms (1H and 2H), with the 1H configuration being more thermodynamically stable due to reduced steric strain .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.22 g/mol | Calculated |
| Lipophilicity (LogP) | ~2.1 (estimated) | |
| Solubility | Low in water; soluble in DMSO, DMF |
The isopropoxy group enhances membrane permeability compared to unsubstituted indazole (LogP ~1.2), facilitating intracellular target engagement .
Synthesis Methodologies
Heterogeneous Single-Atom Platinum Catalysis
A breakthrough method reported by Liu et al. (2019) utilizes platinum single-atom catalysts to synthesize 1H-indazole derivatives via cyclization of arylhydrazines . This approach offers high regioselectivity and functional group tolerance, enabling the incorporation of alkoxy groups like isopropoxy at specific positions. For example, reacting 5-nitro-1H-indazole with isopropyl bromide under catalytic conditions yields 5-isopropoxy-1H-indazole in ~75% efficiency .
Nitration-Reduction-Cyclization Sequence
Chinese Patent CN107805221A outlines a three-step protocol :
Table 2: Comparison of Synthesis Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Platinum Catalysis | 75 | High selectivity, mild conditions | Catalyst cost |
| Nitration-Cyclization | 65 | Scalability | Multi-step, hazardous reagents |
Comparative Analysis with Related Indazoles
Table 3: Structural and Functional Comparisons
| Compound | Substituent | LogP | Key Application |
|---|---|---|---|
| 1H-Indazole | None | 1.2 | Basic pharmacophore |
| 5-Methoxy-1H-indazole | -OCH₃ | 1.8 | COX-2 inhibition |
| 5-Isopropoxy-1H-indazole | -OCH(CH₃)₂ | 2.1 | PI3Kδ inhibition (pred.) |
The isopropoxy group’s bulkiness may reduce metabolic clearance compared to smaller alkoxy groups, extending plasma half-life .
Future Directions and Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume